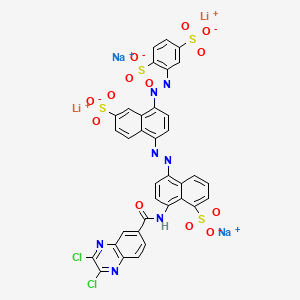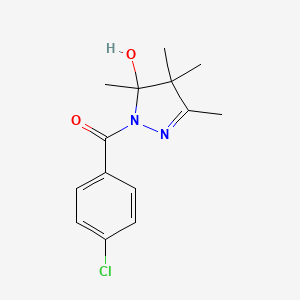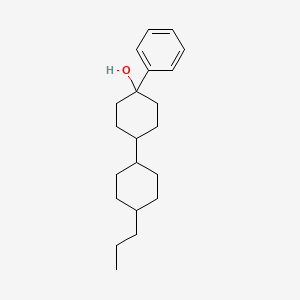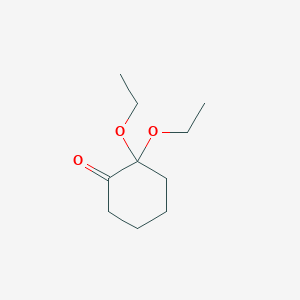
2,2-Diethoxycyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethoxycyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of two ethoxy groups attached to the second carbon of the cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxycyclohexan-1-one typically involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions: 2,2-Diethoxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Diethoxycyclohexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diethoxycyclohexan-1-one involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved may include enzymatic reactions and metabolic processes that modify the compound’s structure and function.
類似化合物との比較
2,2-Dimethoxycyclohexan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexanone: The parent compound without any substituents.
2,2-Diethoxycyclopentan-1-one: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness: 2,2-Diethoxycyclohexan-1-one is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
83977-02-0 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
2,2-diethoxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-3-12-10(13-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |
InChIキー |
HLMNIITWIKSHIS-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCCC1=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
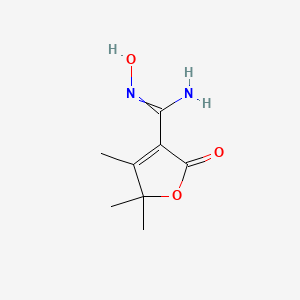
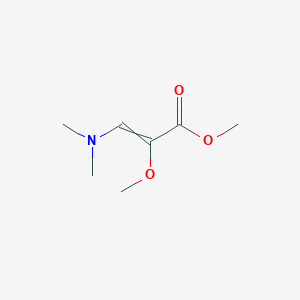





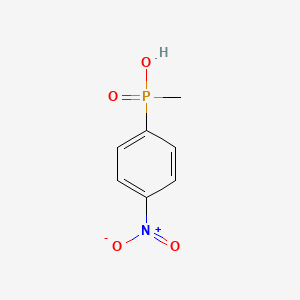
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)

